methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate
Description
Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a thiophen-2-yl moiety at the 3-position. The pyrazole ring is connected via a carboxamide linkage to a methyl benzoate ester at the para position. This structure combines aromatic heterocycles (pyrazole and thiophene) with an ester functional group, making it a candidate for applications in medicinal chemistry or materials science.
Synthesis of such compounds typically involves coupling reactions between activated carbonyl derivatives (e.g., acid chlorides) and aminobenzoate esters. For instance, analogous haptens like PPd in were synthesized via reactions between pyrazole carbonyl chlorides and aminothiophene esters . The target compound’s characterization would likely rely on ¹H NMR (to confirm substituent positions and integration) and HRMS (for molecular weight validation), as seen in related quinoline-piperazine benzoate derivatives (C1–C7 in ) .
Properties
IUPAC Name |
methyl 4-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-20-14(10-13(19-20)15-4-3-9-24-15)16(21)18-12-7-5-11(6-8-12)17(22)23-2/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNNICKGHHYKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate typically involves multiple steps, starting with the formation of the thiophene derivative and subsequent reactions to introduce the pyrazole and benzoate groups. Common synthetic routes include:
Heterocyclization: This involves the cyclization of appropriate precursors to form the pyrazole ring.
Amidation: The carboxylic acid group is converted to an amide using an amine source.
Methylation: Introduction of the methyl group at the desired position on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents on the thiophene or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted thiophene and pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits biological activity, making it a candidate for drug discovery and development. Medicine: Industry: Used in material science and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The thiophene and pyrazole rings are key structural features that contribute to its biological activity. The exact mechanism may involve binding to enzymes or receptors, leading to downstream effects in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole-Based Esters
The compound’s pyrazole-thiophene motif distinguishes it from analogs such as 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (, compound 6d). While 6d incorporates a tetrazole-thio group and a phenyl substituent, the target compound replaces these with thiophene and methyl groups. Key differences include:
- Electronic Properties : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to tetrazole’s electron-deficient ring .
- Synthetic Accessibility : The thiophene moiety is synthesized via direct coupling (e.g., amidation), whereas tetrazole-thio groups require multistep thiolation reactions .
Benzoate Ester Derivatives
The methyl benzoate group is shared with compounds C1–C7 (), which feature quinoline-piperazine scaffolds. However, the target compound’s pyrazole-thiophene-carboxamide linker introduces distinct steric and electronic profiles:
The quinoline derivatives exhibit higher molecular weights due to the piperazine and quinoline moieties. Their substituents (e.g., halogens in C2–C4) influence solubility and crystallinity, as reflected in melting points .
Pharmacological Relevance
While describes a PDE10A inhibitor with a pyrazole-quinoline structure, the target compound’s thiophene group may alter binding kinetics. Thiophene’s planar structure could enhance interactions with hydrophobic enzyme pockets, whereas quinoline’s bulkier fused rings might limit conformational flexibility .
Research Findings and Data
Spectral Data Comparison
- ¹H NMR: The target compound’s thiophene protons (δ ~7.0–7.5 ppm) would contrast with quinoline derivatives’ aromatic signals (δ ~7.8–8.5 ppm in C1–C7) . The methyl group on the pyrazole (δ ~3.9 ppm) aligns with similar methyl signals in compound 6d (δ 3.96 ppm) .
- HRMS: Expected [M+H]⁺ for the target compound is ~357.4, lower than C1–C7 (485–550 range) due to the absence of quinoline and piperazine .
Stability and Reactivity
The methyl ester in the target compound may confer hydrolytic stability compared to free carboxylic acids. In contrast, trifluoromethyl-substituted pyrazoles (e.g., PPd in ) exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group .
Biological Activity
Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate is a novel compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring fused with a thiophene moiety, which is significant for its biological interactions. The presence of the carboxamide group enhances its solubility and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways and cancer progression. For instance, pyrazole derivatives have been shown to inhibit BRAF(V600E), EGFR, and other kinases that play critical roles in tumor growth and survival .
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies. It has been shown to induce apoptosis in cancer cell lines by disrupting microtubule formation and inhibiting tubulin polymerization, leading to G2/M cell cycle arrest . In vitro studies have revealed its effectiveness against several cancer types, including breast and lung cancers.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory activity by modulating the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
There is emerging evidence that pyrazole derivatives, including this compound, possess antimicrobial activities. Studies have indicated that they can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound showed significant cytotoxic effects when tested alone and in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound effectively inhibited LPS-induced production of inflammatory mediators in macrophage models, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
